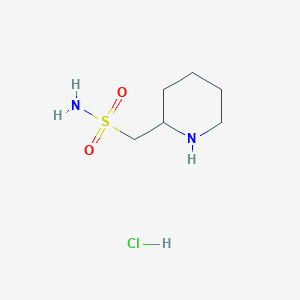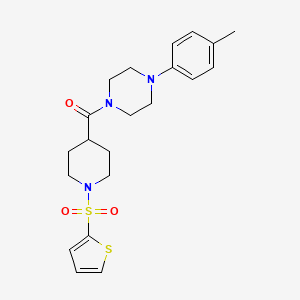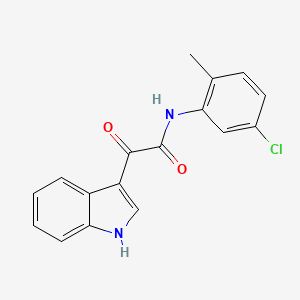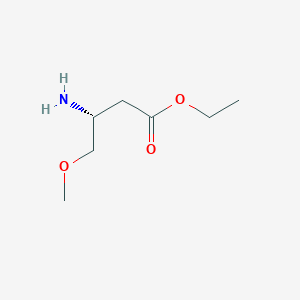
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine, also known as DPPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields such as medicinal chemistry, drug discovery, and neuroscience.
Applications De Recherche Scientifique
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine has been shown to have antitumor, anti-inflammatory, and analgesic properties. In drug discovery, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine has been used as a lead compound for the development of new drugs. In neuroscience, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine has been used as a tool for the study of GABA receptors and their role in the central nervous system.
Mécanisme D'action
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine acts as a selective allosteric modulator of GABA receptors. It binds to a specific site on the receptor, enhancing the binding of GABA to its own site. This results in an increase in the activity of the receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine enhances the binding of GABA to its receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity. In vivo studies have shown that 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine has antitumor, anti-inflammatory, and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine is its selectivity for GABA receptors. This allows for the study of the specific effects of GABA on neuronal activity. However, one limitation of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the study of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine. One direction is the development of new drugs based on the structure of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine. Another direction is the study of the effects of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine on different types of GABA receptors. Additionally, the use of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine in combination with other drugs could lead to the development of new treatments for various diseases.
Conclusion
In conclusion, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine, or 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine, is a chemical compound that has shown promising results in various scientific research fields. Its selectivity for GABA receptors makes it a valuable tool for the study of the inhibitory effects of GABA on neuronal activity. The synthesis method of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine is relatively simple, and its biochemical and physiological effects have been extensively studied. While there are limitations to the use of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine in some experiments, its potential applications in drug discovery and the development of new treatments make it an important compound for future research.
Méthodes De Synthèse
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 4-propylmorpholine in the presence of a base catalyst. The resulting compound is a white crystalline solid with a melting point of 98-100 °C. The purity of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine can be confirmed by NMR and HPLC analysis.
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-4-5-15-6-7-16-8-11(15)12-9(2)13-14-10(12)3/h11H,4-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPLFAVIHUSDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOCC1C2=C(NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2620069.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2620070.png)






![2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid](/img/structure/B2620083.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine](/img/structure/B2620085.png)
![[4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride](/img/structure/B2620088.png)
![2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide](/img/structure/B2620089.png)

